

# Application Notes and Protocols for CITCO in Humanized Mouse Models

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## Compound of Interest

Compound Name: Z-CITCO  
Cat. No.: B15607392

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## Introduction

CITCO (6-(4-chlorophenyl)imidazo[2,1-b][1,2]thiazole-5-carbaldehyde-O-(3,4-dichlorobenzyl)oxime) is a potent and selective agonist of the human Constitutive Androstane Receptor (hCAR), a key nuclear receptor regulating the expression of genes involved in xenobiotic and endobiotic metabolism.<sup>[1][3]</sup> More recent evidence suggests that CITCO can also act as a dual agonist, activating the human Pregnane X Receptor (hPXR) as well.<sup>[3]</sup> Due to marked species differences in the activation of these receptors, humanized mouse models, in which the murine CAR and PXR are replaced with their human counterparts (hCAR/hPXR mice), have become invaluable tools for studying human-relevant responses to xenobiotics.

These application notes provide a comprehensive overview of the use of CITCO in hCAR/hPXR humanized mouse models, with a focus on its application in studying non-genotoxic hepatocarcinogenesis. Detailed protocols for key experiments are provided to facilitate the design and execution of studies in this area.

## Data Presentation

### Table 1: Effects of CITCO on Gene Expression in hCAR/hPXR Humanized Mouse Liver

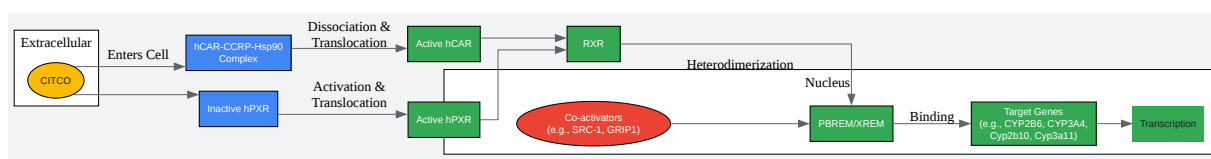
Gene	Treatment	Fold Change (mRNA)	Method	Reference
Cyp2b10	CITCO (10 mg/kg in diet)	Highly Induced	Not specified	[3]
Cyp3a11	CITCO (10 mg/kg in diet)	Moderately Induced	Not specified	[3]
Cyp2b10	CITCO (20 mg/kg/day, 3 days)	~40% lower than TCPOBOP in WT mice	qRT-PCR	[4]
Cyp3a11	CITCO (20 mg/kg/day, 3 days)	~40% lower than TCPOBOP in WT mice	qRT-PCR	[4]

### Table 2: Effects of CITCO on Liver Pathology in hCAR/hPXR Humanized Mice

Parameter	Treatment Protocol	Observation	Incidence	Reference
Liver Adenomas	DEN (90 µg/g) followed by CITCO (10 mg/kg in diet) for 37 weeks	Development of liver adenomas	50% of mice	[3]
Tumor Multiplicity	DEN (90 µg/g) followed by CITCO (10 mg/kg in diet) for 37 weeks	Multiple adenomas in some mice	3 out of 15 mice	[3]

## Signaling Pathways and Experimental Workflows

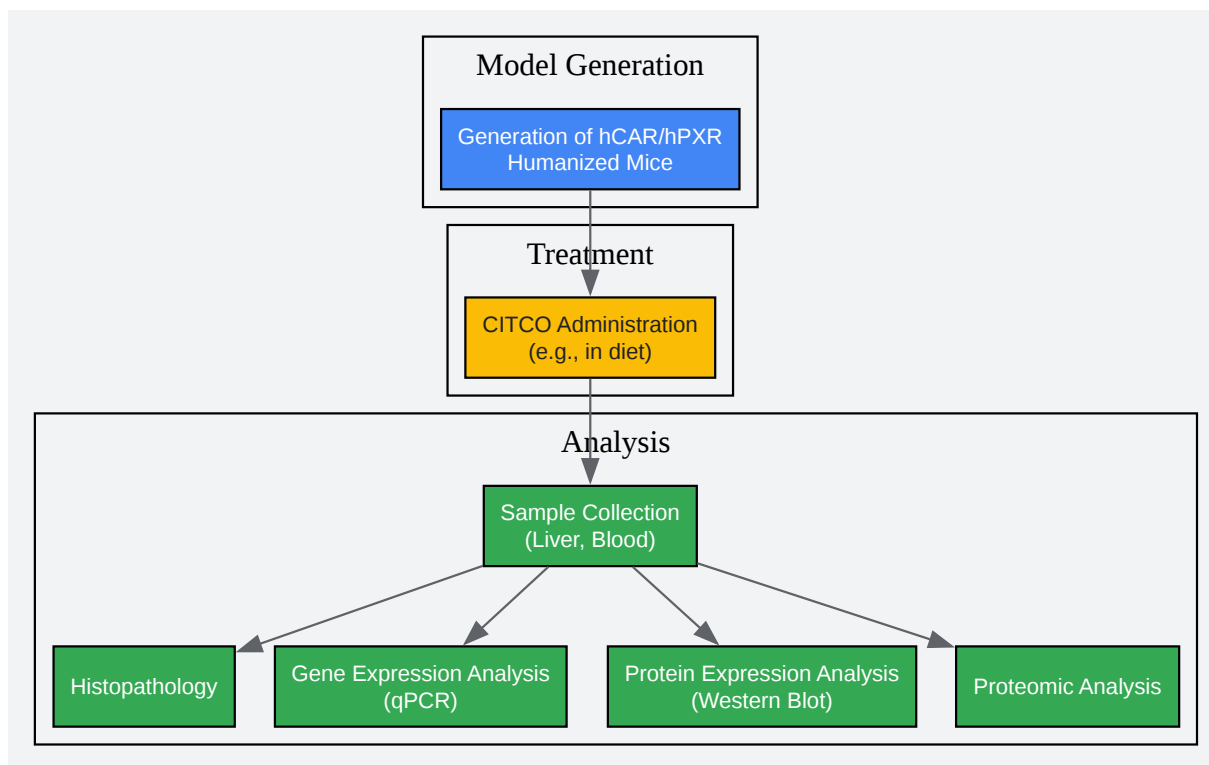
## CITCO-Mediated Activation of hCAR and hPXR Signaling Pathway



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Caption: CITCO activates hCAR and hPXR, leading to transcription of target genes.

## Experimental Workflow for Studying CITCO Effects in Humanized Mice



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Caption: Workflow for CITCO studies in humanized mice.

## Experimental Protocols

### Generation of hCAR/hPXR Humanized Mice (Generalized Protocol)

Note: The generation of dual knock-in mice is a complex process that requires specialized expertise and facilities. This protocol provides a general outline based on CRISPR/Cas9 technology and should be adapted and optimized for the specific target genes and mouse strain.[2][5][6]

Materials:

- C57BL/6J mouse embryos (zygotes)

- Cas9 protein or mRNA
- sgRNAs targeting murine Car and Pxr genes
- Donor DNA templates containing human CAR and PXR cDNA or genomic sequences with homology arms
- Microinjection and embryo transfer equipment
- Pseudopregnant recipient female mice

#### Protocol:

- **Design and Synthesize sgRNAs:** Design two or more sgRNAs targeting the 5' and 3' ends of the murine Car and Pxr coding sequences to be replaced. Synthesize high-quality sgRNAs.
- **Design and Prepare Donor DNA:** Construct donor plasmids containing the human CAR and PXR coding sequences flanked by 5' and 3' homology arms (typically 1-2 kb) corresponding to the sequences upstream and downstream of the murine target genes.
- **Prepare Microinjection Mix:** Prepare a microinjection mix containing Cas9 protein/mRNA, the four sgRNAs (for both genes), and the two donor DNA templates in an appropriate injection buffer.
- **Microinjection:** Microinject the mix into the pronuclei of fertilized C57BL/6J mouse zygotes.
- **Embryo Transfer:** Transfer the microinjected zygotes into the oviducts of pseudopregnant recipient female mice.
- **Screening of Founder Mice:** Genotype the resulting pups by PCR and sequencing to identify founders carrying the human CAR and PXR knock-ins.
- **Breeding and Colony Establishment:** Breed the founder mice to establish a homozygous hCAR/hPXR humanized mouse colony. Confirm the absence of the murine genes and the expression of the human transgenes by qPCR and Western blotting.

## Preparation of CITCO-Containing Rodent Diet

**Materials:**

- CITCO powder
- Powdered rodent diet (e.g., AIN-93G or a similar purified diet)
- A suitable vehicle for CITCO if not directly mixable (e.g., corn oil)
- Planetary mixer or a similar apparatus for homogenous mixing

**Protocol:**

- Calculate the Amount of CITCO: Based on the desired dose (e.g., 10 mg/kg body weight/day) and the average daily food consumption of the mice, calculate the amount of CITCO needed per kilogram of diet.
- Pre-mix CITCO: If using a vehicle, dissolve or suspend the calculated amount of CITCO in a small amount of the vehicle.
- Geometric Dilution: Add the CITCO (or CITCO-vehicle mixture) to a small portion of the powdered diet and mix thoroughly. Gradually add more powdered diet in increments, mixing thoroughly at each step to ensure a homogenous distribution of the compound.
- Final Mixing: Once all the diet has been incorporated, continue mixing in a planetary mixer for a sufficient time (e.g., 15-30 minutes) to ensure homogeneity.
- Storage: Store the CITCO-containing diet in airtight containers at 4°C, protected from light, to prevent degradation.
- Quality Control (Optional but Recommended): Analyze samples of the prepared diet by a suitable analytical method (e.g., HPLC) to confirm the concentration and homogeneity of CITCO.

## Quantitative Real-Time PCR (qPCR) for Cyp2b10 and Cyp3a11

**Materials:**

- Mouse liver tissue
- RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
- Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
- SYBR Green qPCR master mix
- qPCR instrument
- Primers for Cyp2b10, Cyp3a11, and a reference gene (e.g., Gapdh or Actb)

Primer Sequences:[\[1\]](#)

- mCyp2b10 Forward: 5'-TTCTGCGCATGGAGAAGGAGAAGT-3'
- mCyp2b10 Reverse: 5'-TGAGCATGAGCAGGAAGCCATAGT-3'
- mCyp3a11 Forward: 5'-GACAAACAAGCAGGGATGGAC-3'
- mCyp3a11 Reverse: 5'-CCAAGCTGATTGCTAGGAGCA-3'

Protocol:

- RNA Extraction: Isolate total RNA from mouse liver tissue according to the manufacturer's protocol of the RNA extraction kit.
- cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
- qPCR Reaction Setup: Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for the target and reference genes, and the synthesized cDNA.
- qPCR Program: Run the qPCR reaction using a standard cycling program (e.g., initial denaturation at 95°C for 3 min, followed by 40 cycles of 95°C for 15s and 60°C for 30s).
- Data Analysis: Analyze the qPCR data using the  $\Delta\Delta C_t$  method to calculate the relative fold change in gene expression, normalized to the reference gene.

## Western Blot for Cyp2b10 and Cyp3a11

### Materials:

- Mouse liver microsomes (prepared by differential centrifugation)
- SDS-PAGE gels
- PVDF or nitrocellulose membranes
- Primary antibodies:
  - Anti-CYP2B10 antibody (e.g., Santa Cruz Biotechnology, sc-53242; Chemicon, AB9916)[1]  
[7]
  - Anti-CYP3A11 antibody
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

### Protocol:

- Protein Quantification: Determine the protein concentration of the liver microsomal fractions using a protein assay (e.g., BCA assay).
- SDS-PAGE: Denature the protein samples and separate them by SDS-polyacrylamide gel electrophoresis.
- Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
- Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with the primary antibody against Cyp2b10 or Cyp3a11 (at the recommended dilution) overnight at 4°C.

- Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Wash the membrane and add the chemiluminescent substrate.
- Imaging: Capture the chemiluminescent signal using an imaging system.
- Analysis: Quantify the band intensities and normalize to a loading control (e.g.,  $\beta$ -actin or total protein stain).

## Label-Free Quantitative Proteomic Analysis of Mouse Liver Tissue (General Workflow)

### Materials:

- Mouse liver tissue
- Lysis buffer (e.g., containing urea, thiourea, CHAPS)
- DTT and iodoacetamide
- Trypsin
- LC-MS/MS system (e.g., Q Exactive mass spectrometer)
- Proteomics data analysis software (e.g., MaxQuant)

### Protocol:

- Protein Extraction: Homogenize the liver tissue in lysis buffer and extract the proteins.
- Protein Digestion: Reduce and alkylate the protein disulfide bonds, followed by in-solution or in-gel digestion with trypsin to generate peptides.
- Peptide Cleanup: Desalt the peptide mixture using a C18 solid-phase extraction column.
- LC-MS/MS Analysis: Separate the peptides by reverse-phase liquid chromatography and analyze them by tandem mass spectrometry.

- **Data Analysis:** Process the raw mass spectrometry data using software like MaxQuant for protein identification and label-free quantification.
- **Bioinformatics Analysis:** Perform downstream bioinformatics analysis to identify differentially expressed proteins and enriched pathways.

## Conclusion

The use of CITCO in hCAR/hPXR humanized mouse models provides a powerful system to investigate the human-specific roles of these nuclear receptors in xenobiotic metabolism and toxicity, particularly in the context of non-genotoxic hepatocarcinogenesis. The data and protocols presented here serve as a valuable resource for researchers planning to utilize this important preclinical model. Careful consideration of the experimental design, including the generation of appropriate humanized mouse models and the preparation of dosing formulations, is crucial for obtaining reliable and translatable results.

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